molecular formula C5H12O B596517 TERT-BUTYL-D9 METHYL ETHER CAS No. 1219795-06-8

TERT-BUTYL-D9 METHYL ETHER

Cat. No.: B596517
CAS No.: 1219795-06-8
M. Wt: 97.205
InChI Key: BZLVMXJERCGZMT-GQALSZNTSA-N
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Description

Tert-Butyl-d9 Methyl Ether is a deuterium-labeled analog of Methyl tert-butyl ether (MTBE), serving as a critical internal standard in analytical chemistry and metabolic research . The primary application of this compound is in quantitative mass spectrometry for the precise analysis of its non-labeled counterpart, enabling accurate tracking of MTBE and its metabolites in complex biological and environmental samples . In research contexts, MTBE is widely studied for its environmental impact and metabolic fate . Investigations into the biotransformation of MTBE have identified that the compound is primarily metabolized by cytochrome P450 enzymes, such as CYP2A6, to form tert-butyl alcohol (TBA) and formaldehyde . The use of this compound as a stable isotope-labeled standard allows researchers to achieve high analytical precision in these metabolic studies, facilitating a deeper understanding of the compound's kinetics and distribution. Furthermore, this labeled ether is an invaluable tool in environmental science for monitoring groundwater contamination and studying the persistence and remediation of MTBE, which is known for its high water solubility and mobility in aquifers . By providing a non-interfering baseline for detection, it stimulates advanced research into the toxicological and ecological effects of oxygenate fuel additives.

Properties

CAS No.

1219795-06-8

Molecular Formula

C5H12O

Molecular Weight

97.205

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-methoxy-2-(trideuteriomethyl)propane

InChI

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1D3,2D3,3D3

InChI Key

BZLVMXJERCGZMT-GQALSZNTSA-N

SMILES

CC(C)(C)OC

Synonyms

TERT-BUTYL-D9 METHYL ETHER

Origin of Product

United States

Synthetic Pathways and Deuteration Strategies for Tert Butyl D9 Methyl Ether

Methodologies for Deuterium (B1214612) Incorporation into Organic Compounds

The selective introduction of deuterium into organic molecules is a sophisticated process with several established methodologies. rsc.org The choice of method often depends on the target molecule's structure, the desired position of the deuterium atoms, and the availability of starting materials. researchgate.net

One of the most fundamental approaches is Hydrogen Isotope Exchange (HIE) . This method involves the direct replacement of hydrogen atoms with deuterium. acs.org HIE reactions can be promoted by acids, bases, or metal catalysts. google.comsnnu.edu.cn

Acid/Base-Catalyzed Exchange : Protons on carbons adjacent to carbonyl groups or other acidifying functions can be exchanged for deuterium by treatment with a deuterated acid or base in a deuterium-rich solvent like deuterium oxide (D₂O). scielo.org.mxunam.mx However, this method is generally limited to labile protons and may require multiple cycles to achieve high isotopic purity. unam.mx

Metal-Catalyzed Exchange : Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, can activate otherwise inert C-H bonds, facilitating their exchange with deuterium from sources like D₂ gas or deuterated solvents. acs.orgsnnu.edu.cn This technique offers a powerful way to achieve late-stage deuteration of complex molecules. snnu.edu.cn

Another major strategy involves the use of deuterated reagents in a synthetic sequence. This approach builds the deuterated molecule from smaller, isotopically labeled precursors. Common deuterated reagents include:

Metal Deuterides : Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄) are used for the reductive deuteration of functional groups such as esters, carboxylic acids, and ketones.

Deuterium Gas (D₂) : Used in catalytic hydrogenation reactions with metal catalysts (e.g., Pd, Pt, Rh) to reduce double or triple bonds, resulting in the addition of two deuterium atoms across the bond. snnu.edu.cn

Deuterated Solvents and Building Blocks : Simple deuterated molecules like deuterated methanol (B129727) (CD₃OD), deuterochloroform (CDCl₃), or deuterium oxide (D₂O) can serve as both the reaction medium and the deuterium source. researchgate.netrsc.org

Photochemical methods have also emerged as a milder strategy for deuterium incorporation, utilizing light to promote the deuteration of organic compounds. rsc.org These diverse methods provide a comprehensive toolkit for chemists to synthesize a wide array of selectively deuterated molecules. rsc.org

Specific Synthetic Routes for TERT-BUTYL-D9 METHYL ETHER

The synthesis of this compound, where all nine hydrogen atoms of the tert-butyl group are replaced by deuterium, requires a strategy that specifically constructs the (CD₃)₃C- moiety. The standard industrial production of MTBE involves the acid-catalyzed reaction of isobutylene (B52900) with methanol. wikipedia.org To produce the d9 variant, a deuterated precursor for the tert-butyl group is essential.

Two primary synthetic strategies are plausible for obtaining this compound:

Williamson Ether Synthesis : This classic method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide. To synthesize this compound, one would react potassium tert-butoxide-d9 with a methyl halide (e.g., methyl iodide). The critical precursor, potassium tert-butoxide-d9, can be prepared from tert-butanol-d9 (B1338152). The reaction of the bulky tert-butoxide with a small, unhindered electrophile like methyl iodide proceeds efficiently. youtube.com

Acid-Catalyzed Addition to a Deuterated Alkene : This route mirrors the industrial synthesis of MTBE. It would involve the reaction of isobutylene-d8 (2-(trideuteriomethyl)prop-1-ene-d5) with methanol in the presence of an acid catalyst, such as an acidic ion-exchange resin. The challenge in this pathway lies in the synthesis of the fully deuterated isobutylene precursor. A more practical variation involves the acid-catalyzed reaction between tert-butanol-d9 and methanol.

The following table summarizes these potential synthetic pathways.

Route Name Precursor 1 Precursor 2 Reaction Type Key Considerations
Williamson Ether SynthesisPotassium tert-butoxide-d9Methyl iodide (or other methyl halide)Nucleophilic Substitution (Sₙ2)Requires synthesis of the deuterated alkoxide from tert-butanol-d9. Efficient due to the use of a primary alkyl halide. youtube.com
Acid-Catalyzed Reactiontert-Butanol-d9MethanolEtherificationThe reaction is an equilibrium process; removal of water can drive it to completion.

It is important to note that the synthesis of the d3 analogue, tert-butyl-d3 methyl ether, is more straightforward, typically involving the reaction of standard isobutylene with deuterated methanol (CD₃OH). sigmaaldrich.com However, for the d9 compound, the deuterium must be incorporated into the tert-butyl starting material.

Isotopic Purity and Enrichment Assessment Techniques

Determining the isotopic purity and confirming the precise location of deuterium atoms are crucial steps following the synthesis of a labeled compound. rsc.org The primary analytical techniques for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), is a powerful tool for assessing isotopic purity. nih.gov The method relies on accurately measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues. For this compound, the mass spectrum would show a distribution of ions corresponding to molecules with varying numbers of deuterium atoms (from D0 to D9). The isotopic purity is calculated from the relative abundance of the target D9 ion compared to the other isotopologues (D0-D8). nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed structural information and can unequivocally confirm the sites of deuteration. rsc.org

Proton NMR (¹H NMR) : In a highly enriched sample of this compound, the signal corresponding to the tert-butyl protons should be absent or significantly diminished. The presence of any residual signal can be used to quantify the amount of non-deuterated or partially deuterated impurity.

Deuterium NMR (²H NMR) : This technique directly observes the deuterium nuclei. A ²H NMR spectrum would show a signal at the chemical shift corresponding to the tert-butyl group, confirming that deuteration has occurred at the desired position.

Carbon-13 NMR (¹³C NMR) : The coupling between carbon and deuterium (C-D) is different from carbon-proton (C-H) coupling. The carbon signal for the deuterated tert-butyl group will appear as a multiplet due to ¹³C-²H coupling, providing further evidence of successful labeling.

The following table compares the primary assessment techniques for isotopic purity.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Isotopic distribution (D0 to Dn), overall isotopic enrichment. nih.govHigh sensitivity, low sample consumption, rapid analysis. nih.govresearchgate.netProvides limited information on the specific location of labels within the molecule without fragmentation analysis (MS/MS).
NMR Spectroscopy Precise location of deuterium atoms, quantification of site-specific incorporation, structural confirmation. rsc.orgUnambiguous structural and positional information.Lower sensitivity compared to MS, requires larger sample amounts, longer acquisition times.

Together, these analytical methods provide a comprehensive evaluation of the synthesized this compound, ensuring its suitability for its intended application by confirming both high isotopic enrichment and correct regiochemistry of the deuterium labels. rsc.org

Advanced Analytical Applications of Tert Butyl D9 Methyl Ether

Role as an Internal Standard in Quantitative Analytical Methods

The primary application of TERT-BUTYL-D9 METHYL ETHER in analytical chemistry is its use as an internal standard. musechem.com An internal standard is a compound added in a constant amount to the sample, standard, and blank solutions in an analysis. By comparing the response of the analyte to the response of the internal standard, variations in sample preparation and instrument response can be corrected, leading to more accurate and precise quantification. The deuterated nature of this compound makes it an ideal internal standard for the analysis of its non-deuterated counterpart, MTBE, and other related volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

In GC-MS analysis, particularly for trace levels of volatile organic compounds (VOCs) in complex matrices, this compound is instrumental. restek.comscharlab.com It is often used in environmental monitoring for the detection of gasoline components, such as MTBE, in soil and water. restek.comnih.gov When analyzing for MTBE, a deuterated form like this compound or methyl-d3-tert-butyl ether is a more suitable internal standard than other compounds like fluorobenzene, especially when using MS detection. sci-hub.se

The use of a deuterated internal standard like this compound helps to compensate for variations in the purging efficiency of volatile analytes, a critical step in purge-and-trap GC-MS methods such as U.S. EPA Method 5035A. restek.comnih.gov These methods are favored for monitoring oxygenates in gasoline because they provide a higher level of confidence in the data compared to other GC methods. restek.com For instance, in the analysis of petroleum-contaminated wastewater, this compound can be used to quantify MTBE and other fuel oxygenates. restek.com The co-elution of the deuterated standard with the target analyte under identical chromatographic conditions ensures that any loss or variation during sample preparation and injection affects both compounds equally, thus improving the accuracy of the quantification. restek.comnih.gov

However, it is important to note that some deuterated standards, like methyl-d3-tert-butyl ether, can have ion overlaps with MTBE (m/z 73), which may lead to minor quantification errors. restek.com While this compound provides greater isotopic separation, its use can be less common due to cost.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

While GC-MS is the predominant technique for volatile compounds like MTBE, LC-MS also benefits from the use of deuterated internal standards for a wide range of analytes. In the broader context of LC-MS applications, internal standards are crucial for correcting matrix effects and variations in ionization efficiency. For example, in the analysis of steroids in serum, various deuterated steroids are used as internal standards, and MTBE has been employed as an extraction solvent. nih.gov This highlights the principle of using isotopically labeled standards to achieve high accuracy in LC-MS/MS methods. nih.gov Although direct applications of this compound in published LC-MS methods are less common than in GC-MS, the principles of its utility as an internal standard are transferable. musechem.com The use of deuterated standards in LC-MS is a well-established practice for enhancing the reliability of quantitative results.

Precision and Accuracy Enhancement in Environmental and Biological Matrices

The addition of this compound as an internal standard significantly enhances the precision and accuracy of analytical measurements in complex environmental and biological samples. nih.govwisc.edu Environmental matrices such as soil and water, and biological matrices like urine, are prone to matrix effects that can suppress or enhance the analytical signal, leading to inaccurate results. nih.govwisc.edu

By using an isotopically labeled internal standard that behaves chemically and physically similarly to the analyte, these matrix effects can be effectively compensated for. nih.gov For example, in the analysis of MTBE in soil, the use of a suitable internal standard is critical for obtaining acceptable method precision and accuracy, with detection limits in the microgram per kilogram range. nih.gov Similarly, when analyzing for MTBE and its degradation products in groundwater, the use of deuterated MTBE as an internal standard has been shown to be effective. core.ac.uk

Table 1: Performance Metrics with Internal Standard in GC-MS

ParameterValueReference
Detection Limits (Soil)0.02 - 1.63 µg/kg nih.gov
Detection Limits (Water)0.001 - 0.1 µg/L core.ac.uk
MTBE Concentration in Contaminated Groundwater0.3 - 70 µg/L core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Deuterated compounds, including this compound, play a significant role in NMR spectroscopy. sigmaaldrich.comtcichemicals.com Deuterium's nuclear spin properties differ from those of hydrogen, which can be exploited in various NMR experiments. numberanalytics.com

Deuterium (B1214612) as an NMR Probe for Molecular Dynamics

Deuterium NMR spectroscopy is a powerful technique for studying the dynamics of molecules. numberanalytics.comresearchgate.net The deuterium nucleus has a quadrupole moment, and its NMR signal is sensitive to the local electric field gradient, which is influenced by molecular motion. researchgate.net By selectively labeling a molecule with deuterium, such as in this compound, the dynamics of specific parts of the molecule can be investigated. researchgate.net

Studies on similar deuterated molecules, like t-butanol-d9, demonstrate how deuterium NMR can be used to investigate molecular relaxation processes and interactions. numberanalytics.com The simplified spectra obtained from deuterium NMR, due to a smaller gyromagnetic ratio and reduced spin-spin coupling, make it an ideal technique for studying molecular dynamics. numberanalytics.com For instance, variable temperature deuterium NMR can provide information on the activation energies of rotational motions within a molecule. researchgate.net

Isotopic Perturbation of NMR Spectra for Conformational Analysis

The substitution of hydrogen with deuterium can cause small changes, or perturbations, in the NMR chemical shifts of nearby nuclei. This phenomenon, known as the isotopic perturbation of equilibrium, can be used for conformational analysis. While specific studies on this compound are not prevalent, the principle is well-established. For example, in the conformational analysis of esters, different conformer populations can be influenced by solvent effects and steric interactions, which can be probed by NMR. liverpool.ac.uk

The introduction of deuterium can shift conformational equilibria, and the resulting changes in NMR spectra can provide valuable information about the relative energies and populations of different conformers. This technique is particularly useful in systems where the energy differences between conformers are small.

Application in Standard Reference Material Development

The development of Standard Reference Materials (SRMs) is a cornerstone of analytical chemistry, providing the basis for measurement traceability, method validation, and quality control. The certified value of an SRM must be accurate, reliable, and metrologically traceable. The use of isotopically labeled compounds as internal standards is a critical component in the high-precision analytical methods required for the certification of reference materials. This compound, a deuterated analog of methyl tert-butyl ether (MTBE), plays a significant role in this context, particularly for the development of SRMs related to environmental pollutants and fuel components.

The primary function of this compound in SRM development is its use as an ideal internal standard in isotope dilution mass spectrometry (ID-MS), a definitive analytical technique. Because its chemical and physical properties are nearly identical to those of the non-labeled MTBE, it behaves similarly during sample preparation, extraction, and chromatographic analysis. acs.orgacs.org This co-elution and similar behavior allow it to effectively compensate for variations and inefficiencies during the analytical process, such as matrix effects or sample loss during extraction, which is crucial for achieving the low measurement uncertainty required for an SRM. acs.org

The key distinction of this compound is its higher molecular weight due to the nine deuterium atoms in the tert-butyl group. This mass difference allows it to be clearly distinguished from the native MTBE by a mass spectrometer, yet it does not significantly alter its chemical behavior. This high degree of isotopic labeling provides greater isotopic separation and minimizes potential ion overlap with the target analyte, a potential issue with less-deuterated standards like MTBE-d3.

Research focused on the precise determination of MTBE in various matrices underpins the methodologies used for SRM certification. These studies demonstrate the necessity of using deuterated internal standards to ensure accuracy. For instance, methods such as purge-and-trap or solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of volatile organic compounds like MTBE. acs.orgacs.orgsci-hub.se In these workflows, a known quantity of this compound is added to the sample. The ratio of the native analyte to the labeled standard is measured by the mass spectrometer, allowing for precise quantification that is independent of sample recovery. oup.com

The following table summarizes typical analytical parameters from studies that utilize deuterated MTBE as an internal standard, reflecting the methods applied in SRM certification.

Table 1: Analytical Methods for MTBE Quantification Using Deuterated Internal Standards

Analytical Technique Internal Standard(s) Sample Matrix Purpose of Internal Standard Reference
Purge-and-Trap GC-MS MTBE-d3, Fluorobenzene Groundwater Correction for matrix effects; quantification core.ac.uk
SPME-GC-MS MTBE-d3, TBA-d10 Petroleum Fuel-Contaminated Groundwater Minimize extraction errors; account for matrix effects acs.orgacs.org
Direct Aqueous Injection (DAI) GC-MS MTBE-d3 Water Improve method performance for MTBE analysis sci-hub.se

The improvement in analytical precision when using a deuterated internal standard is a critical factor in SRM development. Studies have shown a significant reduction in the relative standard deviation (RSD) of measurements when an isotopic standard is used compared to external calibration methods. This enhanced precision is essential for assigning a certified value with a low uncertainty budget to a reference material.

Table 2: Impact of Deuterated Internal Standard on Analytical Precision for TBA

Calibration Method Mean Concentration (µg/L) Standard Deviation (SD) Relative Standard Deviation (RSD) %
External Standard Calibration 126 13 10.3
Internal Standard (TBA-d10) Calibration 120 2.0 1.7

Data derived from studies on gasoline oxygenates, illustrating the typical improvement in precision gained by using an isotopically labeled internal standard. acs.org

Mechanistic and Kinetic Investigations Utilizing Tert Butyl D9 Methyl Ether

Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), in a reactant molecule like tert-butyl methyl ether (MTBE) to form tert-butyl-d9 methyl ether can lead to a change in the reaction rate. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. wikipedia.org The magnitude of the KIE provides valuable insights into the nature of the transition state and can help distinguish between different proposed reaction pathways. wikipedia.orgosti.gov

Primary and Secondary Deuterium Isotope Effects

Kinetic isotope effects are categorized as either primary or secondary. A primary KIE occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. osti.gov In the context of this compound, this would involve the cleavage of a C-D bond in the tert-butyl group.

Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects arise from changes in the vibrational frequencies of the molecule as it progresses from the reactant state to the transition state. For this compound, deuteration of the tert-butyl group can lead to secondary KIEs in reactions where the central carbon atom undergoes a change in hybridization. For instance, in an SN1-type hydrolysis, the tert-butyl group's carbon changes from sp3 to sp2 hybridization in the transition state, which can result in a significant secondary KIE. wikipedia.orgresearchgate.net

Studies on the acid hydrolysis of MTBE have shown that isotopic substitution in the tert-butyl group leads to a notable kinetic isotope effect, consistent with an SN1-type mechanism involving the formation of a tert-butyl carbocation. researchgate.netdoubtnut.com

Transition State Analysis via Isotopic Substitution

The magnitude of the KIE can provide detailed information about the structure of the transition state. cdnsciencepub.com A larger KIE generally suggests a more significant change in the bonding environment of the substituted isotope in the transition state compared to the reactant.

For example, in the gas-phase decomposition of tert-butyl methyl ether catalyzed by hydrogen halides, the transition state involves the transfer of a proton and the cleavage of the C-O bond. amelica.org By studying the KIE with this compound, researchers can probe the extent of C-D bond weakening in the transition state. This information helps to refine the proposed geometry and energy of the transition state. Computational studies have shown that the nature of the halide affects the transition state structure, influencing whether the C-O or H-X bond cleavage is more advanced. amelica.org

The table below summarizes typical KIE values observed for different reaction mechanisms, illustrating how isotopic substitution can be used to differentiate between pathways.

Reaction TypeTypical kH/kD ValueImplication for Transition State
SN1 Hydrolysis> 1.1 per deuteriumSignificant sp3 to sp2 rehybridization at the carbon center. wikipedia.orgresearchgate.net
SN2 Reaction~1.0 - 1.05 per deuteriumLittle change in hybridization at the carbon center. wikipedia.orgcdnsciencepub.com
E2 EliminationLarge primary KIEC-H(D) bond is broken in the rate-determining step.

Deuterium Labeling for Tracing Reaction Pathways

Deuterium labeling, as in this compound, is an indispensable technique for tracing the metabolic and environmental degradation pathways of MTBE. mdpi.com By following the fate of the deuterium atoms, scientists can identify the initial sites of enzymatic attack and elucidate the sequence of reactions in complex biological or chemical systems.

In bioremediation studies, for instance, the degradation of MTBE by microbial cultures has been investigated using deuterated analogs. The detection of deuterated metabolites, such as tert-butanol-d9 (B1338152), provides conclusive evidence that the initial step in the degradation pathway is the cleavage of the ether bond. acs.org This approach helps to distinguish between different proposed degradation mechanisms, such as those initiated by cytochrome P-450 dependent oxidases which involve O-demethylation. dguv.de

The use of this compound as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) also aids in the accurate quantification of MTBE and its metabolites in environmental samples.

Computational Chemistry Approaches to Model Isotopic Effects

Computational chemistry provides a theoretical framework to model and predict kinetic isotope effects, offering a powerful complement to experimental studies. acs.orgnih.gov Using methods like density functional theory (DFT), researchers can calculate the vibrational frequencies of both the light (protio) and heavy (deuterated) isotopologues of reactants and transition states. amelica.org

These vibrational frequencies are then used to determine the zero-point energies (ZPEs) of the molecules. The difference in ZPE between the C-H and C-D bonds is the primary origin of the KIE. mdpi.com By calculating the ZPEs for the reactants and the transition state, the theoretical KIE can be predicted.

Computational models can be used to:

Predict the magnitude of primary and secondary KIEs for proposed reaction mechanisms. acs.org

Investigate the structure of transition states and how isotopic substitution affects them. amelica.org

For the decomposition of tert-butyl methyl ether, computational studies have successfully modeled the reaction, and the calculated activation energies show good agreement with experimental values. amelica.org These models can be extended to this compound to predict the KIE and further refine the understanding of the reaction mechanism.

The table below presents a simplified overview of how computational data can be used to understand KIEs.

Computational ParameterRelation to KIE
Vibrational FrequenciesDetermine the zero-point energy (ZPE) of C-H and C-D bonds.
Zero-Point Energy (ZPE) DifferenceThe difference in ZPE between reactants and the transition state for the light and heavy isotopes determines the KIE.
Calculated Transition State GeometryProvides insight into the bonding changes that give rise to the KIE. amelica.org

Environmental Research Applications of Tert Butyl D9 Methyl Ether

Tracing Environmental Fate and Transport of Analogous Ethers

The structural similarity of tert-butyl-d9 methyl ether to MTBE, with the key difference being the substitution of hydrogen atoms with deuterium (B1214612) on the tert-butyl group, makes it an ideal tracer. This allows researchers to distinguish the added tracer from pre-existing, non-deuterated MTBE in environmental samples.

Biodegradation Pathway Delineation in Aqueous Systems

The contamination of groundwater with MTBE is a significant environmental concern due to its high solubility in water and resistance to degradation. nih.govepa.govusgs.gov this compound is instrumental in studying the biodegradation of MTBE. In laboratory and field studies, researchers introduce this deuterated compound into contaminated water or soil samples and monitor its breakdown over time.

By analyzing the metabolic byproducts, scientists can elucidate the specific biochemical pathways involved in MTBE degradation. For instance, studies have shown that under aerobic conditions, the initial step in MTBE metabolism often involves the oxidation of the methyl group, leading to the formation of tert-butyl alcohol (TBA). nih.govnih.gov The use of this compound helps confirm these pathways and identify the microorganisms responsible for the degradation. Research has demonstrated that certain microbial cultures can effectively break down MTBE, offering insights into potential bioremediation strategies for contaminated sites.

Volatilization and Atmospheric Dispersion Studies

MTBE is a volatile organic compound (VOC) that can be released into the atmosphere from sources like gasoline spills and vehicle emissions. solubilityofthings.comnih.gov Understanding its atmospheric fate is crucial for assessing air quality and potential for long-range transport. This compound is employed in studies to measure the rate of volatilization from contaminated water and soil.

These studies often involve controlled experiments where the deuterated tracer is added to a system, and the rate at which it enters the gas phase is measured. This data helps to refine models that predict the atmospheric dispersion of MTBE. The Henry's Law constant, which describes the partitioning of a compound between air and water, is a key parameter in these models. While MTBE is volatile, it is also highly soluble in water, which affects its tendency to volatilize from aqueous solutions. uvm.edudtic.mil

Sorption and Desorption Dynamics in Soil and Sediment

The movement of MTBE through the subsurface is largely governed by its interaction with soil and sediment particles. MTBE sorbs weakly to most soil types, which contributes to its high mobility in groundwater. usgs.govk-state.edu this compound is used to quantify the sorption and desorption characteristics of MTBE in various soil and sediment matrices.

In these experiments, a known concentration of the deuterated tracer is mixed with a soil or sediment sample, and the amount that adheres to the solid phase is measured. The soil-water distribution coefficient (Kd) and the organic carbon-normalized distribution coefficient (Koc) are key parameters derived from these studies. researchgate.net Research has shown that the sorption of MTBE is correlated with the organic carbon content of the soil. researchgate.net

Table 1: Sorption Coefficients for MTBE and TBA in Hyporheic Zone Soils

Compound Log KOC
Methyl tert-butyl ether (MTBE) 2.13 ± 0.060
tert-Butyl alcohol (TBA) 0.762 ± 0.088

Data sourced from a study on hyporheic zone soils with organic carbon content ranging from 1 to 7%. researchgate.net

Methodology for Environmental Monitoring and Contaminant Source Apportionment

This compound is a valuable tool as an internal standard in analytical methods for quantifying MTBE and its degradation products in environmental samples. The use of a deuterated standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements. Purge-and-trap gas chromatography-mass spectrometry (GC-MS) is a common analytical technique where this deuterated standard is employed.

Assessment of Abiotic Transformation Processes

Besides biodegradation, MTBE can undergo abiotic transformations in the environment, such as hydrolysis. While generally slow, these processes can contribute to the natural attenuation of MTBE over long periods. nih.gov this compound can be used to study the rates and mechanisms of these abiotic reactions. For example, the rate of hydrolysis of MTBE to TBA can be investigated under different pH and temperature conditions using the deuterated analog to distinguish the reaction product from any pre-existing TBA. nih.gov

Metabolic and Biotransformation Research Applications of Tert Butyl D9 Methyl Ether Non Clinical

In Vitro Enzymatic Metabolism Studies

Tert-butyl-d9 methyl ether (MTBE-d9), a deuterated isotopologue of methyl tert-butyl ether (MTBE), serves as a valuable tool in non-clinical in vitro studies to investigate the metabolic pathways of its non-deuterated counterpart. The substitution of hydrogen with deuterium (B1214612) in the tert-butyl group provides a distinct mass shift, facilitating the identification and quantification of metabolites using mass spectrometry-based techniques.

Identification of Metabolic Intermediates

The primary metabolic pathway of MTBE involves the oxidation of the methoxy (B1213986) group, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes. This process leads to the formation of an unstable intermediate, which then rapidly breaks down into tert-butyl alcohol (TBA) and formaldehyde.

By using MTBE-d9 in in vitro systems with liver microsomes, researchers can unequivocally identify metabolites containing the deuterated tert-butyl group. The resulting tert-butyl-d9 alcohol (TBA-d9) and any subsequent metabolites retain the deuterium label, allowing for clear differentiation from endogenous compounds and potential contaminants in the experimental matrix. This isotopic labeling is crucial for tracing the fate of the tert-butyl moiety of the parent compound through various biotransformation steps.

Characterization of Enzyme Kinetics and Isoform Specificity

Studies utilizing human liver microsomes have been instrumental in elucidating the kinetics of MTBE metabolism. nih.gov Kinetic analyses have revealed apparent Michaelis-Menten constant (Km) values for MTBE metabolism ranging from 28 to 89 µM, with maximal velocity (Vmax) values between 215 and 783 pmol/min/mg of protein. nih.gov The catalytic efficiency (Vmax/Km) has been shown to be similar across different human liver microsome samples, with values in the range of 7.7 to 8.8 µL/min/mg protein. nih.gov

The use of deuterated standards like MTBE-d9 is critical in these kinetic studies for accurate quantification of the substrate and its primary metabolite, TBA. healtheffects.org Research has identified several CYP isoforms involved in MTBE metabolism. While early studies pointed to the involvement of CYP2E1, subsequent research has highlighted CYP2A6 as a major enzyme in the metabolism of MTBE at concentrations relevant to human exposure. healtheffects.org Inhibition studies using coumarin, a known CYP2A6 substrate, have demonstrated a concentration-dependent inhibition of MTBE metabolism in human liver microsomes. nih.gov Furthermore, monoclonal antibodies against human CYP2A6 have been shown to cause significant inhibition (75% to 95%) of MTBE metabolism. nih.gov Other isoforms, such as CYP2B1, have also been implicated, though their relative contribution may vary. healtheffects.org

Interactive Data Table: Enzyme Kinetic Parameters for MTBE Metabolism in Human Liver Microsomes

ParameterRange of ValuesUnits
Apparent Km28 - 89µM
Vmax215 - 783pmol/min/mg protein
Catalytic Efficiency (Vmax/Km)7.7 - 8.8µL/min/mg protein

Note: This table summarizes kinetic data for the non-deuterated compound, MTBE. MTBE-d9 is used as an internal standard to ensure the accuracy of these measurements.

In Vivo Animal Metabolism Studies for Pathway Elucidation

In vivo studies in animal models are essential for understanding the complete metabolic fate of xenobiotics, including their absorption, distribution, metabolism, and excretion (ADME). The use of this compound in these studies provides a powerful method for tracing the compound and its metabolites within a complex biological system.

Metabolite Identification and Quantification in Biological Samples

In animal studies, MTBE-d9 can be administered, and subsequent analysis of biological matrices such as blood, urine, and tissues allows for the identification and quantification of the parent compound and its deuterated metabolites. healtheffects.org The primary metabolite identified in vivo is tert-butyl alcohol (TBA), which, when using MTBE-d9, would be detected as TBA-d9.

The stability of the deuterium label on the tert-butyl group ensures that this moiety can be accurately traced. This is particularly important for establishing a clear link between the administered compound and the detected metabolites, avoiding ambiguity from potential exposure to non-deuterated MTBE or endogenous TBA. The use of deuterated internal standards is a standard practice for the accurate quantification of MTBE and TBA in biological samples like blood and urine. healtheffects.orgresearchgate.net

Biodistribution and Excretion Pathway Tracing

Following administration, MTBE is rapidly absorbed and distributed throughout the body. healtheffects.org Studies in rats have shown that MTBE is taken up into the blood and distributed to various organs, including the liver and kidneys. healtheffects.org By using MTBE-d9, researchers can precisely track the distribution of the tert-butyl moiety into different tissues and determine its accumulation and elimination profiles.

The primary route of elimination for MTBE metabolites is through urine. TBA, being highly water-soluble, is efficiently cleared from the body via this pathway. researchgate.net The longer half-life of TBA in blood and urine compared to the parent compound makes it a suitable biomarker for exposure. nih.gov The use of MTBE-d9 allows for the unambiguous tracing of the deuterated TBA in urine, providing clear data on the excretion pathways and kinetics of the compound.

Interactive Data Table: Key Findings from In Vivo Studies with Deuterated MTBE

Study AspectFindingSignificance
Metabolite Identification The primary metabolite identified is tert-butyl alcohol (TBA).Confirms the major metabolic pathway in a whole-organism setting.
Quantification Deuterated MTBE and TBA are used as internal standards for accurate measurement in blood and urine. healtheffects.orgresearchgate.netEnsures reliable data for pharmacokinetic modeling.
Biodistribution MTBE is rapidly absorbed and distributed to tissues like the liver and kidney. healtheffects.orgProvides insight into potential sites of metabolism and toxicity.
Excretion TBA is primarily excreted in the urine. researchgate.netElucidates the main route of elimination for MTBE metabolites.

Isotopic Labeling for Understanding Xenobiotic Transformation

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern research into the biotransformation of xenobiotics. musechem.com The "heavy" label provided by the nine deuterium atoms offers a distinct advantage in analytical detection without altering the fundamental chemical properties of the molecule to a significant degree.

This isotopic labeling strategy is essential for several reasons. Firstly, it allows for the differentiation of the administered compound and its metabolites from any pre-existing or endogenous compounds in the biological system. Secondly, it is invaluable in studies of environmental fate and bioremediation, where deuterated compounds can be used as tracers to monitor degradation pathways in complex matrices like contaminated groundwater. epa.govepa.gov In such studies, the transformation of MTBE-d9 to TBA-d9 by microbial consortia can be tracked, providing clear evidence of biodegradation.

Finally, the use of deuterated internal standards, such as MTBE-d9 and TBA-d9, is critical for achieving accurate and precise quantification in analytical methods like gas chromatography-mass spectrometry (GC-MS). researchgate.net This corrects for variations in sample preparation and instrument response, ensuring the reliability of data from both in vitro and in vivo metabolism studies. researchgate.net

Emerging Research Frontiers and Methodological Advancements

The scientific utility of isotopically labeled compounds is expanding, and tert-Butyl-d9 methyl ether ((CD₃)₃COCH₃) is at the forefront of emerging research. Advancements in analytical instrumentation and computational methods are unlocking new applications for this deuterated ether, from enhancing the precision of metabolic studies to exploring more sustainable chemical processes. This section details the integration of this compound with state-of-the-art technologies and its potential role in future scientific endeavors.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing isotopically labeled TERT-BUTYL-D9 METHYL ETHER?

  • Methodological Answer : Synthesis of deuterated MTBE requires precise isotopic incorporation, typically via acid-catalyzed reactions between deuterated tert-butanol (D9) and methanol. Ensure anhydrous conditions to prevent isotopic exchange. Characterization via NMR (e.g., <sup>2</sup>H-NMR) and mass spectrometry (MS) is critical to confirm isotopic purity (>98% D-incorporation) and rule out side products like non-deuterated analogs .

Q. How can researchers verify the purity and stability of this compound in experimental settings?

  • Methodological Answer : Use gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) to assess purity. Monitor stability under storage conditions (e.g., inert atmosphere, low temperature) using accelerated degradation studies. Deuterated compounds may exhibit altered physicochemical properties compared to non-deuterated analogs, necessitating calibration with deuterated standards .

Q. What analytical techniques are recommended for distinguishing this compound from its non-deuterated counterpart?

  • Methodological Answer : Isotopic mass shift in high-resolution MS (e.g., +9 Da for D9 labeling) and distinct <sup>1</sup>H/ <sup>2</sup>H-NMR spectral profiles are definitive. FTIR can also detect C-D stretching vibrations (~2100-2200 cm<sup>-1</sup>), absent in non-deuterated MTBE .

Advanced Research Questions

Q. How do thermodynamic interactions between this compound and aqueous systems influence experimental reproducibility?

  • Methodological Answer : Deuterated MTBE exhibits lower miscibility in water compared to non-deuterated MTBE due to isotopic effects on hydrogen bonding. Use phase-separation studies and calorimetry (e.g., isothermal titration calorimetry) to quantify partitioning coefficients. These differences can affect solvent extraction efficiency in environmental or biochemical assays .

Q. What strategies resolve contradictions in toxicological data for this compound across in vivo and in vitro models?

  • Methodological Answer : Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activity in vivo vs. cell-free systems). Conduct parallel studies using deuterated and non-deuterated MTBE to isolate isotopic effects. Prioritize in vivo models with controlled exposure routes (e.g., inhalation vs. oral) and validate findings with toxicogenomic profiling .

Q. How can researchers address gaps in environmental persistence data for deuterated MTBE?

  • Methodological Answer : Deploy stable isotope probing (SIP) in microbial degradation assays to track D9-MTBE metabolism. Compare degradation rates with non-deuterated MTBE in soil/water microcosms. Note that deuterium labeling may slow biodegradation due to kinetic isotope effects, requiring adjustments in environmental fate models .

Q. What experimental designs mitigate confounding effects of MTBE impurities in deuterated samples?

  • Methodological Answer : Use orthogonal purification methods (e.g., preparative GC, fractional distillation) to remove non-deuterated contaminants. Include blank controls in assays to account for residual solvents. Purity thresholds should align with ATSDR guidelines for toxicological studies (e.g., <1% impurity) .

Methodological Notes

  • Toxicological Profiling : Combine OECD guideline assays (e.g., OECD 407 for repeated-dose toxicity) with metabolomics to identify deuterium-specific biomarkers .
  • Environmental Impact : Leverage QSAR models to predict deuterated MTBE’s bioaccumulation potential, but validate with empirical data due to isotopic anomalies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.